3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Its structure includes:
- Thienopyrimidinone core: A fused bicyclic system combining thiophene and pyrimidinone rings, providing a planar scaffold for molecular interactions.
- 3-Benzyl substitution: Enhances lipophilicity and may influence receptor binding .
- 2-Sulfanyl group: Modified with a [3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl substituent. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the 4-ethoxyphenyl group increases electron density and steric bulk .
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-2-30-18-10-8-17(9-11-18)22-26-20(31-27-22)15-33-24-25-19-12-13-32-21(19)23(29)28(24)14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTOIQRLCGUCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 398.50 g/mol
This compound contains multiple active functional groups that contribute to its biological activity, including the thieno-pyrimidine core and oxadiazole moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The presence of the oxadiazole ring is known to enhance antimicrobial properties. Studies have shown that derivatives containing oxadiazole exhibit significant activity against various pathogens.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases.
In Vitro Studies
Recent studies have focused on evaluating the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 6.1 | Apoptosis induction via caspase activation |
| MCF-7 | 7.9 | Cell cycle arrest and apoptosis |
| A549 | 8.5 | Inhibition of cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines.
Case Studies
-
Case Study on HepG2 Cells :
- Treatment with the compound resulted in a significant increase in apoptotic cells (22.18% early apoptosis and 27.51% late apoptosis) compared to controls.
- Activation of caspase-3 was observed at concentrations as low as 6.1 µM, indicating a strong pro-apoptotic effect.
-
Inflammatory Response Modulation :
- In models of inflammation, compounds similar to this one have been shown to reduce levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous thienopyrimidinone derivatives:
Key Comparative Insights :
Substituent Effects on Bioactivity :
- The target compound’s 4-ethoxyphenyl-oxadiazole group likely improves metabolic stability compared to simpler sulfanyl derivatives (e.g., ). This is analogous to the enhanced stability observed in 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl) derivatives .
- Fluorine in the 4-fluorophenyl derivative may enhance membrane permeability but reduce solubility compared to the ethoxy group.
Synthetic Feasibility :
- highlights that oxadiazole-containing compounds can be synthesized in better yields using cesium carbonate and DMF, suggesting similar conditions may apply to the target compound .
Structural Flexibility :
- Allyl/benzyl substitutions at position 3 (e.g., vs. target compound) influence steric bulk. Benzyl groups may provide better π-stacking in receptor binding compared to allyl.
Electron-Donating vs. Electron-Withdrawing Groups :
- The ethoxy group (electron-donating) in the target compound contrasts with the chlorine (electron-withdrawing) in , affecting electronic distribution and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
